2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a naphthyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common approach starts with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate precursor. The anilinomethyl and phenyl groups are introduced through nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with 1-(2-naphthyl)ethanone to form the acetohydrazide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its triazole ring and acetohydrazide moiety are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the acetohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(ANILINOMETHYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups. The presence of the triazole ring, anilinomethyl group, and acetohydrazide moiety provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C29H26N6OS |
---|---|
Molecular Weight |
506.6g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-2-ylethylideneamino)acetamide |
InChI |
InChI=1S/C29H26N6OS/c1-21(23-17-16-22-10-8-9-11-24(22)18-23)31-33-28(36)20-37-29-34-32-27(19-30-25-12-4-2-5-13-25)35(29)26-14-6-3-7-15-26/h2-18,30H,19-20H2,1H3,(H,33,36) |
InChI Key |
YALGRPIFNVEBAO-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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